菜籽甾-5,8-二烯-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

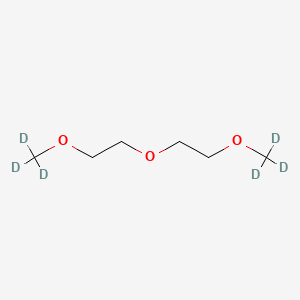

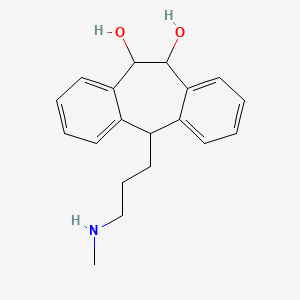

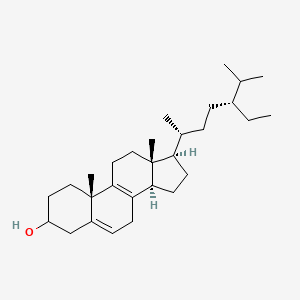

Stigmasta-5,8-dien-3-ol is a natural product found in Arabidopsis thaliana . It has a molecular formula of C29H48O and a molecular weight of 412.7 g/mol . The IUPAC name for Stigmasta-5,8-dien-3-ol is (10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

Molecular Structure Analysis

The structure of Stigmasta-5,8-dien-3-ol is complex, with several stereocenters . The molecule contains a total of 81 bonds, including 33 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

Stigmasta-5,8-dien-3-ol has a molecular weight of 412.7 g/mol . It has a computed XLogP3-AA value of 8.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The molecule has a topological polar surface area of 20.2 Ų .

科学研究应用

Anticancer Properties

Stigmasta-5,8-dien-3-ol: has shown promise in the fight against cancer. Studies have demonstrated its cytotoxic effects against breast cancer cells, indicating its potential as a therapeutic agent . Its derivatives have been found to exhibit improved cytotoxic activity, suggesting that further research could lead to the development of new anticancer drugs .

Anti-Osteoarthritis Activity

Research has found that Stigmasta-5,8-dien-3-ol can relieve cartilage degradation in rodent models of osteoarthritis . This suggests its potential application in developing treatments for osteoarthritis, a common and debilitating condition.

Anti-Inflammatory and Immunomodulatory Effects

The compound has been assessed for its anti-inflammatory properties in vivo, and its mechanism of action has been explored through molecular docking analysis . It has also shown effective immunomodulatory activities, which could be beneficial in treating various inflammatory disorders .

Antidiabetic Effects

Stigmasta-5,8-dien-3-ol: has been associated with anti-diabetic properties. Its role in managing and potentially treating diabetes is an area of significant interest, given the global prevalence of the condition .

Antiparasitic, Antifungal, and Antibacterial Activities

The compound exhibits a broad spectrum of antimicrobial activities, including antiparasitic, antifungal, and antibacterial effects . This makes it a valuable candidate for developing new antimicrobial agents, especially in an era of increasing resistance to conventional antibiotics.

Antioxidant Capacity

As an antioxidant, Stigmasta-5,8-dien-3-ol helps in neutralizing harmful free radicals in the body . This property is crucial for preventing oxidative stress-related diseases and could be harnessed in various health supplements.

Neuroprotective Properties

The neuroprotective properties of Stigmasta-5,8-dien-3-ol suggest its potential use in preventing or slowing the progression of neurodegenerative diseases . This is a significant area of research, given the impact of such diseases on the aging population.

Pharmaceutical Synthesis Precursor

Stigmasta-5,8-dien-3-ol: acts as a precursor in the synthesis of various hormones and vitamins, such as progesterone, androgens, estrogens, corticoids, and vitamin D3 . This makes it an important intermediate in the pharmaceutical industry for the production of a wide range of synthetic and semi-synthetic compounds.

未来方向

作用机制

Target of Action

Stigmasta-5,8-dien-3-ol, also known as stigmasterol, is a phytosterol . It has been found to have various biological activities on different metabolic disorders It has been shown to interact with various intracellular signaling pathways involved in numerous types of cancers .

Mode of Action

Stigmasterol has been shown to activate pro-apoptotic proteins and trigger PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways involved in numerous types of cancers . This suggests that stigmasterol may interact with its targets to induce apoptosis, a form of programmed cell death, and inhibit cell proliferation, particularly in cancer cells.

Biochemical Pathways

Stigmasterol affects various biochemical pathways, including the PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways . These pathways play crucial roles in cell survival, growth, and proliferation. By interacting with these pathways, stigmasterol can influence the growth and survival of cells, particularly cancer cells.

Pharmacokinetics

In silico properties have revealed high permeability for human intestinal stigmasterol and the blood–brain barrier . This suggests that stigmasterol may have good bioavailability.

Result of Action

The result of stigmasterol’s action is the inhibition of cell proliferation and the induction of apoptosis in various types of cancer cells . This is achieved through its interaction with various intracellular signaling pathways and its activation of pro-apoptotic proteins .

Action Environment

The action of stigmasterol can be influenced by various environmental factors. For instance, it is recommended to ensure adequate ventilation when handling stigmasterol to avoid dust formation . . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of stigmasterol.

属性

IUPAC Name |

(10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,25-,26+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKQKCINTCFCGY-SARQZZSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stigmasta-5,8-dien-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)